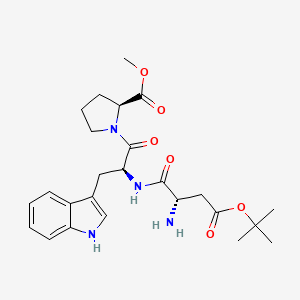
methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxy group, an amino acid derivative, and a tryptophan moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butoxy group is often introduced using tert-butyl esters, which are synthesized through direct introduction using flow microreactor systems . The coupling of amino acids and the formation of peptide bonds are crucial steps in the synthesis, often facilitated by reagents such as carbodiimides and coupling agents like HATU or EDC.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the multiple steps required for synthesis. These machines can efficiently couple amino acids, protect and deprotect functional groups, and purify the final product. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether: A simpler compound with a tert-butyl group, used primarily as a fuel additive.
tert-Butoxybis(dimethylamino)methane: Another compound with a tert-butyl group, used in organic synthesis.
Uniqueness
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is unique due to its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for diverse applications and interactions, distinguishing it from simpler compounds like methyl tert-butyl ether and tert-butoxybis(dimethylamino)methane.
Propriétés
Formule moléculaire |
C25H34N4O6 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H34N4O6/c1-25(2,3)35-21(30)13-17(26)22(31)28-19(12-15-14-27-18-9-6-5-8-16(15)18)23(32)29-11-7-10-20(29)24(33)34-4/h5-6,8-9,14,17,19-20,27H,7,10-13,26H2,1-4H3,(H,28,31)/t17-,19-,20-/m0/s1 |
Clé InChI |
ROIAFSGTTOJERQ-IHPCNDPISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


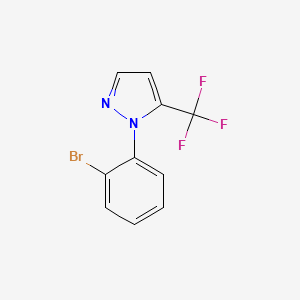
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)


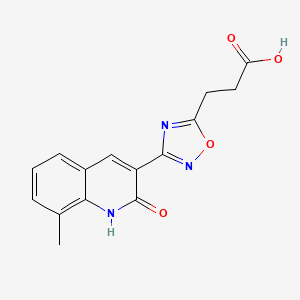
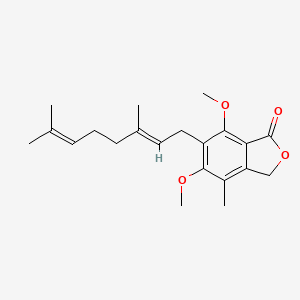

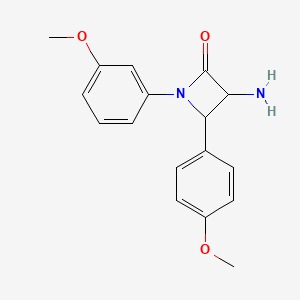
![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)

![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

